molecular formula ClFPS+ B14692214 Chloro(fluoro)sulfanylidenephosphanium CAS No. 25757-01-1

Chloro(fluoro)sulfanylidenephosphanium

Cat. No.: B14692214
CAS No.: 25757-01-1
M. Wt: 117.49 g/mol
InChI Key: VZCPSLIOCXBNNG-UHFFFAOYSA-N
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Description

Chloro(fluoro)sulfanylidenephosphanium is a unique compound characterized by the presence of chlorine, fluorine, sulfur, and phosphorus atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(fluoro)sulfanylidenephosphanium typically involves the reaction of phosphorus compounds with sulfur and halogenating agents. One common method includes the use of phosphorus trichloride (PCl₃) and sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Chloro(fluoro)sulfanylidenephosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

Chloro(fluoro)sulfanylidenephosphanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Chloro(fluoro)sulfanylidenephosphanium exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecule and the conditions under which the compound is used.

Comparison with Similar Compounds

    Phosphinidenes: These compounds, like Chloro(fluoro)sulfanylidenephosphanium, contain phosphorus atoms and exhibit similar reactivity.

    Fluorinated Compounds: Compounds such as fluorinated pyridines and quinolines share the presence of fluorine atoms, imparting unique chemical properties.

Uniqueness: this compound is unique due to the combination of chlorine, fluorine, sulfur, and phosphorus atoms in its structure. This combination imparts distinct reactivity and properties that are not commonly found in other compounds.

Properties

CAS No.

25757-01-1

Molecular Formula

ClFPS+

Molecular Weight

117.49 g/mol

IUPAC Name

chloro-fluoro-sulfanylidenephosphanium

InChI

InChI=1S/ClFPS/c1-3(2)4/q+1

InChI Key

VZCPSLIOCXBNNG-UHFFFAOYSA-N

Canonical SMILES

F[P+](=S)Cl

Origin of Product

United States

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